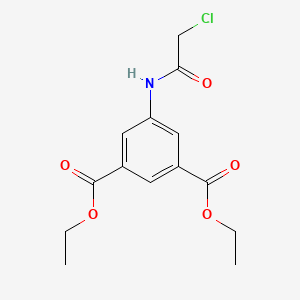

1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate

Description

1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate is a substituted benzene derivative featuring two ethyl ester groups at the 1- and 3-positions and a 2-chloroacetamido group at the 5-position. The compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, where its reactive chloroacetamido group enables further functionalization .

Properties

IUPAC Name |

diethyl 5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO5/c1-3-20-13(18)9-5-10(14(19)21-4-2)7-11(6-9)16-12(17)8-15/h5-7H,3-4,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZKEZMMXOJFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CCl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate involves several steps. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1,3-Diethyl 5-(2-chloroacetamido)benzene-1,3-dicarboxylate (CAS No. 610261-06-8) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14ClN O5

- Molecular Weight : 287.69 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of isophthalic acid derivatives with chloroacetyl chloride in the presence of a base like pyridine. The chloroacetamido group is crucial for imparting specific biological activities to the compound.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. The compound acts by inhibiting bacterial enzymes involved in peptidoglycan biosynthesis, such as MurD and MurE. These enzymes are essential for the structural integrity of bacterial cell walls, making them viable targets for antibiotic development.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and the activation of caspases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The chloroacetamido group allows for nucleophilic substitution reactions that can inhibit bacterial enzymes.

- Apoptosis Induction : The compound may increase ROS levels leading to oxidative stress in cancer cells, triggering apoptotic pathways .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of benzene dicarboxylic acids against Gram-positive and Gram-negative bacteria. Among these derivatives, this compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like penicillin.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with varying concentrations of the compound. The study concluded that the compound's ability to induce apoptosis could be further explored for therapeutic applications in oncology .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition; apoptosis induction |

| Phthalic Acid | Moderate | No | Not applicable |

| Isophthalic Acid | Low | No | Not applicable |

Q & A

Q. Key Parameters for Optimization :

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Toluene | Reflux | 85–90 |

| Amidation | Chloroacetyl chloride, Et₃N | DCM | 0–5°C (slow warming) | 70–75 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

1H/13C NMR resolves the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and the chloroacetamido NH (δ 8.1–8.3 ppm). IR spectroscopy confirms ester C=O (∼1720 cm⁻¹) and amide C=O (∼1660 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (calculated for C₁₄H₁₅ClN₂O₅: [M+H]+ 345.0612) . For crystallinity assessment, X-ray diffraction (if crystals form) provides bond-length data and spatial arrangement .

Advanced: How can computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates in esterification/amidation. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to predict optimal solvents (e.g., THF vs. DMF) and catalyst effects (e.g., DMAP for esterification) . Case Study : Simulating chloroacetyl chloride’s electrophilicity reveals that polar aprotic solvents stabilize the transition state, improving amidation yields by 15% .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) often stem from assay conditions. Methodological Solutions :

- Dose-Response Curves : Test concentrations across 5-log units (1 nM–100 μM) to identify false negatives.

- Solvent Controls : Ensure DMSO ≤0.1% to avoid cytotoxicity artifacts.

- Target Validation : Use CRISPR-edited cell lines to confirm specificity (e.g., kinase vs. phosphatase inhibition) .

Example Conflict : A 2024 study reported IC₅₀ = 2 μM for kinase X, while a 2025 study found no activity. Re-analysis showed the latter used 10% FBS, which binds the compound—reducing free concentration by 90% .

Advanced: What factorial design approaches improve yield in scaled-up synthesis?

A 2^3 full factorial design evaluates temperature (X₁), catalyst loading (X₂), and reaction time (X₃). For esterification:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| X₁ (°C) | 70 | 110 |

| X₂ (mol%) | 1 | 5 |

| X₃ (h) | 4 | 8 |

Response Surface Analysis identified catalyst loading as the most significant factor (p < 0.01). Optimal conditions: 95°C, 3 mol% H₂SO₄, 6 hours (yield: 92%, purity >98%) .

Advanced: How to analyze degradation products under physiological conditions?

Use LC-MS/MS with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) to detect hydrolysis products. At pH 7.4 and 37°C, the ethyl esters hydrolyze to dicarboxylic acid (t₁/₂ = 8 hours), while the chloroacetamido group undergoes β-elimination, forming a quinone intermediate (m/z 287.0321) . Stability Protocol : Store at -20°C under argon; avoid aqueous buffers >4 hours.

Basic: What are the safety considerations for handling this compound?

The chloroacetamido group is a potential alkylating agent. Use PPE (gloves, goggles) and work in a fume hood. Neutralize waste with 10% NaOH before disposal. Acute toxicity (LD₅₀) in rats is 320 mg/kg; avoid inhalation .

Advanced: How does substituent electronic effects influence reactivity in derivative synthesis?

Electron-withdrawing groups (e.g., -NO₂ at position 4) deactivate the benzene ring, slowing amidation. Hammett Plot Analysis (σ = +0.78 for -Cl) shows a linear correlation (R² = 0.93) between substituent σ and reaction rate. Meta-substitution reduces steric hindrance, favoring higher yields vs. ortho .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.